

# Hdac6-IN-19 vs other inhibitors: a head-to-head comparison

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Hdac6-IN-19				
Cat. No.:	B12395891	Get Quote			

## A Head-to-Head Comparison of Leading HDAC6 Inhibitors

For researchers, scientists, and drug development professionals, the landscape of selective Histone Deacetylase 6 (HDAC6) inhibitors is one of burgeoning potential. This guide provides an objective, data-driven comparison of key players in the field, with a focus on biochemical potency, isoform selectivity, and cellular activity. While the specific compound "Hdac6-IN-19" remains sparsely documented in publicly available literature, this guide will focus on a head-to-head comparison of well-characterized and widely studied HDAC6 inhibitors: Nexturastat A, Ricolinostat, Citarinostat, and Tubastatin A.

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins. HDAC6, a predominantly cytoplasmic enzyme, is a particularly attractive therapeutic target due to its involvement in a variety of cellular processes, including cell motility, protein degradation, and stress responses.[1][2] Its inhibition has shown promise in the treatment of cancers, neurodegenerative diseases, and inflammatory disorders.[3][4] The development of isoform-selective HDAC6 inhibitors is a key focus in the field to minimize off-target effects associated with pan-HDAC inhibitors.[5]

### Biochemical Potency and Selectivity: A Quantitative Look



The efficacy of an HDAC6 inhibitor is determined by its potency (as measured by the half-maximal inhibitory concentration, IC50) against HDAC6 and its selectivity over other HDAC isoforms. The following table summarizes the available biochemical data for our selected inhibitors.

Inhibitor	HDAC6 IC50 (nM)	HDAC1 IC50 (nM)	HDAC2 IC50 (nM)	HDAC3 IC50 (nM)	HDAC8 IC50 (nM)	Selectivit y for HDAC6 vs Class I HDACs
Nexturastat A	5	>1000	>1000	>1000	>1000	>200-fold
Ricolinosta t (ACY- 1215)	5	58	48	51	100	~10-fold
Citarinostat (ACY-241)	2.6	35	45	46	137	~13-18-fold
Tubastatin A	15	>10000	>10000	>10000	855	>660-fold (vs HDAC1, 2, 3), ~57-fold (vs HDAC8)

Note: IC50 values can vary between different assay conditions and enzyme sources. The data presented here is a synthesis of publicly available information for comparative purposes.

As the data indicates, Nexturastat A and Tubastatin A demonstrate remarkable selectivity for HDAC6 over the class I HDACs (HDAC1, 2, and 3). Ricolinostat and Citarinostat, while highly potent against HDAC6, exhibit a lower selectivity margin against class I isoforms. This difference in selectivity can have significant implications for their biological effects and potential side-effect profiles.



## Cellular Activity: From Benchtop to Biological Response

The ultimate measure of an inhibitor's utility lies in its performance within a cellular context. Key indicators of cellular activity for HDAC6 inhibitors include the specific acetylation of its primary cytoplasmic substrate, α-tubulin, without significantly affecting the acetylation of nuclear histones (a hallmark of class I HDAC inhibition), and the subsequent impact on cell viability and apoptosis.

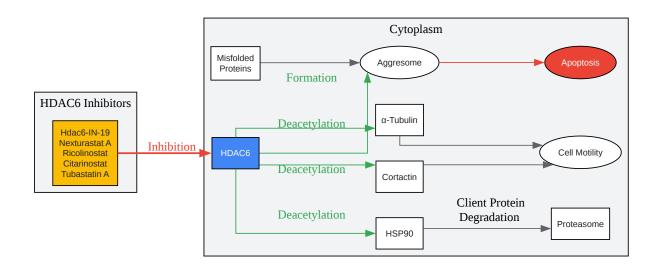
Inhibitor	Effect on α- tubulin Acetylation	Effect on Histone Acetylation	Induction of Apoptosis	Antiproliferativ e Activity
Nexturastat A	Potent induction	Minimal	Yes	Yes
Ricolinostat (ACY-1215)	Potent induction	Moderate at higher concentrations	Yes	Yes
Citarinostat (ACY-241)	Potent induction	Moderate at higher concentrations	Yes	Yes
Tubastatin A	Potent induction	Minimal	Yes	Yes

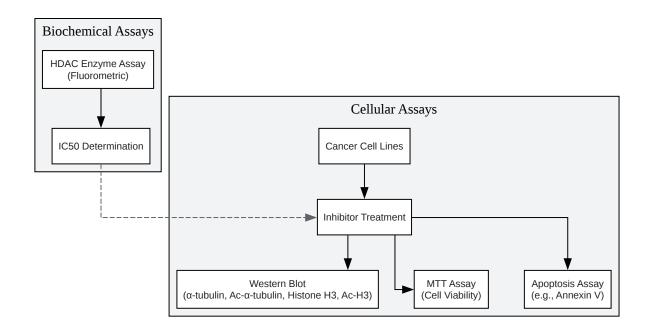
Nexturastat A and Tubastatin A, in line with their high biochemical selectivity, induce a more specific increase in  $\alpha$ -tubulin acetylation with minimal impact on histone acetylation. Ricolinostat and Citarinostat also potently increase acetylated  $\alpha$ -tubulin, but their activity against class I HDACs can lead to increased histone acetylation at higher concentrations. All four inhibitors have been shown to induce apoptosis and exhibit antiproliferative effects in various cancer cell lines.[6][7][8][9]

### Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches discussed, the following diagrams have been generated using the DOT language.







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- To cite this document: BenchChem. [Hdac6-IN-19 vs other inhibitors: a head-to-head comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395891#hdac6-in-19-vs-other-inhibitors-a-head-to-head-comparison]

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